molecular formula C12H20N2O2S2 B12477937 3-(Morpholin-4-yl)-3-oxopropyl pyrrolidine-1-carbodithioate

3-(Morpholin-4-yl)-3-oxopropyl pyrrolidine-1-carbodithioate

Cat. No.: B12477937
M. Wt: 288.4 g/mol
InChI Key: CBHYSZPQXPEFQH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

3-(Morpholin-4-yl)-3-oxopropyl pyrrolidine-1-carbodithioate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

3-(Morpholin-4-yl)-3-oxopropyl pyrrolidine-1-carbodithioate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Morpholin-4-yl)-3-oxopropyl pyrrolidine-1-carbodithioate involves its interaction with various molecular targets and pathways. The dithiocarbamate moiety is known to chelate metal ions, which can inhibit metalloenzymes and disrupt cellular processes. Additionally, its antioxidant properties may involve scavenging reactive oxygen species and protecting cells from oxidative damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Morpholin-4-yl)-3-oxopropyl pyrrolidine-1-carbodithioate is unique due to its specific combination of morpholine and pyrrolidine moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H20N2O2S2

Molecular Weight

288.4 g/mol

IUPAC Name

(3-morpholin-4-yl-3-oxopropyl) pyrrolidine-1-carbodithioate

InChI

InChI=1S/C12H20N2O2S2/c15-11(13-6-8-16-9-7-13)3-10-18-12(17)14-4-1-2-5-14/h1-10H2

InChI Key

CBHYSZPQXPEFQH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=S)SCCC(=O)N2CCOCC2

Origin of Product

United States

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